N-Methoxycarbonyl-L-isoleucine
Overview
Description
N-Methoxycarbonyl-L-isoleucine is a derivative of the amino acid L-isoleucine. It is characterized by the presence of a methoxycarbonyl group attached to the nitrogen atom of the isoleucine molecule. This compound has the molecular formula C8H15NO4 and a molecular weight of 189.21 g/mol . It is used in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
N-Methoxycarbonyl-L-isoleucine, also known as L-Isoleucine, N-(methoxycarbonyl)-, is a compound that has been found to have significant bioactivity against certain agricultural pests and mosquito vectors . The primary targets of this compound are these pests, particularly Spodoptera litura and Helicoverpa armigera, which are polyphagous pests of agricultural crops .
Mode of Action
The compound interacts with its targets primarily through antifeedant and larvicidal activity . Antifeedant activity discourages pests from feeding on the crops, while larvicidal activity directly kills the larvae of the pests
Biochemical Pathways
It is known that l-isoleucine is involved in various amino acid biosynthetic pathways . It’s plausible that this compound, being a derivative of L-isoleucine, might interact with these pathways in some way.
Result of Action
The result of the action of this compound is a significant reduction in the population of the target pests. The compound has been shown to have high antifeedant activity on S. litura (80.80%) and H. armigera (84.49%), and larvicidal activity on S. litura (82.77%) and H. armigera (88.00%) at a concentration of 25 μg/mL .
Biochemical Analysis
Biochemical Properties
N-Methoxycarbonyl-L-isoleucine plays a significant role in biochemical reactions, particularly in the context of amino acid metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved is threonine dehydratase, which catalyzes the conversion of threonine to α-ketobutyrate, a precursor for isoleucine biosynthesis . Additionally, this compound is involved in the degradation pathways where it is converted to acetyl-CoA and propionyl-CoA . These interactions highlight the compound’s role in nitrogen transport and its contribution to the overall amino acid metabolism.
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, dietary restriction of isoleucine, including its derivatives like this compound, has been found to improve metabolic health and increase lifespan in genetically heterogeneous mice . This suggests that the compound may play a role in modulating metabolic pathways and enhancing cellular health. Additionally, this compound has been observed to induce apoptosis in certain cell types when deprived of essential amino acids .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. It binds to specific enzymes and proteins, influencing their activity. For example, it has been shown to interact with threonine deaminase, affecting its quaternary structure and activity . This interaction can lead to changes in enzyme activity, ultimately impacting metabolic pathways. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function. For instance, the bioefficacy of this compound has been assessed in various experimental setups, revealing its stability and sustained activity over time . These findings suggest that the compound can maintain its biochemical properties and effects in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Research has shown that varying the dosage of isoleucine and its derivatives can lead to different outcomes. For example, higher doses of this compound have been associated with increased metabolic activity and improved healthspan in mice . Excessive doses may also lead to adverse effects, such as toxicity or metabolic imbalances. Therefore, it is crucial to determine the optimal dosage to achieve the desired effects while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the biosynthesis and degradation of amino acids. It interacts with enzymes such as threonine dehydratase and acetohydroxy acid synthase, which play key roles in the biosynthesis of isoleucine . Additionally, the compound is involved in the degradation pathways where it is converted to acetyl-CoA and propionyl-CoA . These interactions highlight the compound’s role in regulating metabolic flux and maintaining amino acid homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. For instance, the compound is transported across cell membranes by amino acid transporters such as LAT1 . Once inside the cell, this compound can be distributed to various cellular compartments, where it exerts its effects. The localization and accumulation of the compound can influence its activity and function within the cell.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it participates in metabolic processes
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methoxycarbonyl-L-isoleucine can be synthesized through the reaction of L-isoleucine with methoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: N-Methoxycarbonyl-L-isoleucine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: The methoxycarbonyl group can be reduced to a methyl group under specific conditions.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of N-methyl-L-isoleucine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methoxycarbonyl-L-isoleucine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It serves as a precursor in the study of protein synthesis and enzyme mechanisms.
Medicine: It is investigated for its potential role in drug development and as a prodrug for delivering L-isoleucine.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Comparison with Similar Compounds
- N-allyloxycarbonyl-L-isoleucine
- N-benzoyl-L-isoleucine
- N-carbomethoxy-L-isoleucine
Comparison: N-Methoxycarbonyl-L-isoleucine is unique due to its methoxycarbonyl group, which imparts distinct chemical properties compared to other derivatives like N-allyloxycarbonyl-L-isoleucine and N-benzoyl-L-isoleucine. These differences influence its reactivity and applications in various fields .
Properties
IUPAC Name |
(2S,3S)-2-(methoxycarbonylamino)-3-methylpentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-4-5(2)6(7(10)11)9-8(12)13-3/h5-6H,4H2,1-3H3,(H,9,12)(H,10,11)/t5-,6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKROKMNCYTCHK-WDSKDSINSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401297795 | |
Record name | L-Isoleucine, N-(methoxycarbonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401297795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74761-39-0 | |
Record name | L-Isoleucine, N-(methoxycarbonyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74761-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methoxycarbonyl-L-isoleucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074761390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Isoleucine, N-(methoxycarbonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401297795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Isoleucine, N-(methoxycarbonyl)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHOXYCARBONYL-L-ISOLEUCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C390S604W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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